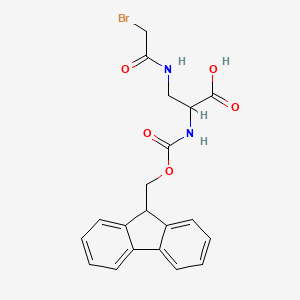

Fmoc-Dap(bromoacetyl)-OH

描述

Contextualizing Unnatural Amino Acids in Peptide Science

The introduction of unnatural amino acids (UAAs) into peptides and proteins represents a powerful strategy to expand their functional capabilities beyond what is offered by the 20 canonical amino acids. explorationpub.com These non-proteinogenic amino acids, which can be either naturally occurring or chemically synthesized, are not encoded in the standard genetic code. explorationpub.com

Non-canonical amino acids (ncAAs) are of paramount importance in synthetic biology as they provide a means to introduce novel chemical functionalities, structural constraints, and spectroscopic probes into proteins. This expansion of the chemical repertoire of proteins allows researchers to engineer novel biocatalysts, develop therapeutic proteins with enhanced properties, and probe biological processes with unprecedented precision. The ability to incorporate ncAAs with unique side chains enables the design of proteins with tailored stability, activity, and binding specificities.

The methodologies for incorporating unnatural amino acids into proteins have evolved significantly. Early methods relied on the chemical synthesis of peptides, which, while powerful, is often limited to smaller proteins. More recent advancements have focused on the in vivo incorporation of UAAs by engineering the translational machinery of cells. This involves the creation of orthogonal aminoacyl-tRNA synthetase/tRNA pairs that can recognize a specific UAA and its corresponding codon, allowing for the site-specific incorporation of the UAA into a growing polypeptide chain.

Among the various classes of unnatural amino acids, derivatives of 2,3-diaminopropionic acid (Dap) have proven to be particularly versatile. The presence of a second amino group in the side chain of Dap provides a valuable handle for further chemical modification. This allows for the introduction of a wide array of functional groups, including fluorophores, cross-linking agents, and drug molecules. The ability to manipulate the properties of the Dap side chain, for instance by altering its charge through derivatization, can be used to fine-tune the functional pH response of a peptide. iris-biotech.de This has implications for applications such as gene silencing, where controlled nucleic acid transfer and reduced cytotoxicity are desired. iris-biotech.de

The Fmoc Protecting Group in Peptide Synthesis

The synthesis of peptides is a stepwise process that requires the careful protection and deprotection of reactive functional groups. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).

The Fmoc group is used to protect the α-amino group of an amino acid. Its key advantage lies in its lability to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), while remaining stable to the acidic conditions often used to cleave side-chain protecting groups. nih.gov This mild deprotection condition is compatible with a wide range of sensitive amino acid side chains and allows for the synthesis of complex and modified peptides that might be compromised under harsher conditions. nih.gov The progress of Fmoc removal can also be conveniently monitored by UV spectroscopy, as the cleaved dibenzofulvene-piperidine adduct has a strong chromophore. nih.gov

The success of complex chemical syntheses often relies on the concept of orthogonal protection, where different protecting groups can be selectively removed in any order without affecting the others. peptide.com The Fmoc group is a key player in many orthogonal protection strategies. It is compatible with a variety of acid-labile side-chain protecting groups, such as tert-butyl (tBu), and other specialized protecting groups that can be removed under specific conditions. iris-biotech.de This orthogonality is crucial for the synthesis of peptides with specific side-chain modifications, such as glycosylation or phosphorylation, and for the construction of cyclic peptides where selective deprotection is required to form the cyclizing linkage. nih.goviris-biotech.de

Interactive Data Tables

Chemical Properties of Fmoc-Dap(bromoacetyl)-OH

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₉BrN₂O₅ | nih.gov |

| Molecular Weight | 447.29 g/mol | bioscience.co.uk |

| CAS Number | 1448613-98-6 | bioscience.co.uk |

| Appearance | White to off-white powder | chemimpex.com |

| Purity | ≥ 95% (HPLC) | chemimpex.com |

| IUPAC Name | (2S)-3-[(2-bromoacetyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | nih.gov |

Key Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Acid-labile groups (e.g., Boc, tBu) |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Base-labile groups (e.g., Fmoc) |

| tert-Butyl | tBu | Strong Acid (e.g., TFA) | Base-labile groups (e.g., Fmoc) |

| Allyloxycarbonyl | Alloc | Palladium catalysis | Fmoc, Boc, tBu |

Mechanistic Understanding of Fmoc Deprotection

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis (SPPS). This process is achieved through a two-step mechanism initiated by a mild base, typically a secondary amine like piperidine. nih.gov

First, the base abstracts the acidic proton at the C9 position of the fluorene (B118485) ring system. nih.govscielo.org.mx This deprotonation is favored because it results in a stabilized fluorenyl anion, which is aromatic according to Hückel's rule. total-synthesis.com

The subsequent step is a β-elimination reaction, which leads to the formation of a highly reactive dibenzofulvene (DBF) intermediate and carbon dioxide, releasing the free amine of the amino acid. nih.govscielo.org.mx The secondary amine used for deprotection also serves to trap the DBF intermediate, forming a stable adduct and preventing it from undergoing polymerization or reacting with the newly deprotected amine. nih.govpeptide.com

While piperidine is the most commonly used base for Fmoc deprotection due to its efficiency, other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for faster removal, though piperidine is often still added to scavenge the DBF byproduct. total-synthesis.compeptide.com The choice of base and reaction conditions can be optimized to improve deprotection efficiency and minimize side reactions. nih.govpeptide.com

The Bromoacetyl Moiety as a Reactive Handle

The bromoacetyl group is a highly reactive electrophilic moiety that serves as a versatile tool in chemical biology and bioconjugation. Its reactivity allows for the formation of stable covalent bonds with various nucleophiles, making it particularly useful for linking molecules together.

Bromoacetyl Group in Bioconjugation and Chemoselective Ligation

The bromoacetyl group is widely employed in bioconjugation for its ability to selectively react with specific functional groups on biomolecules. conju-probe.comontosight.ai This chemoselectivity is crucial for creating well-defined conjugates, such as peptide-protein or peptide-drug complexes. chemimpex.comresearchgate.net

One of the primary applications of the bromoacetyl group is in chemoselective ligation, a process that involves the specific reaction between two mutually reactive functional groups. thermofisher.com In this context, the bromoacetyl group often reacts with a thiol group (present in cysteine residues of peptides and proteins) to form a stable thioether bond. acs.orgthermofisher.com This reaction is highly efficient and can be performed under mild, aqueous conditions, which are compatible with biological molecules. acs.orgnih.gov

The bromoacetyl group can also participate in thioester-forming ligation, where it reacts with a peptide containing a C-terminal thioacid. thieme-connect.de This reaction proceeds via an SN2 mechanism and is highly chemoselective, even in the presence of other nucleophilic functional groups found in proteins. thieme-connect.de

Reactivity and Selectivity of Bromoacetyl Electrophiles

The reactivity of the bromoacetyl group stems from the electrophilic nature of the carbon atom attached to the bromine. vulcanchem.com This carbon is susceptible to nucleophilic attack, leading to the displacement of the bromide ion.

The bromoacetyl group exhibits significant selectivity in its reactions. It preferentially reacts with soft nucleophiles like thiols over harder nucleophiles such as amines and hydroxyl groups. acs.orgnih.gov This selectivity can be modulated by controlling the pH of the reaction. For instance, the reaction with thiols is favored at neutral to slightly alkaline pH (around 7.2 to 9), while at higher pH values, reactivity with other nucleophiles like amines can occur. acs.orgthermofisher.comnih.gov This pH-dependent reactivity allows for sequential and site-specific modifications of complex biomolecules. acs.orgnih.gov

Defining this compound within the Unnatural Amino Acid Landscape

This compound is classified as an unnatural amino acid, a group of amino acids not found among the 20 common proteinogenic amino acids. These specialized building blocks are instrumental in modern peptide science, offering novel functionalities and structural properties. chemimpex.com

Structural Features and Chemical Reactivity Profile

This compound is a derivative of 2,3-diaminopropionic acid (Dap). chemimpex.comp3bio.com Its structure is characterized by an Fmoc group protecting the alpha-amine and a bromoacetyl group attached to the beta-amine. chemimpex.com This arrangement provides two key reactive sites: the Fmoc-protected amine for peptide bond formation and the bromoacetyl group for subsequent chemical modification. chemimpex.com

The chemical reactivity of this compound is dominated by these two functional groups. The Fmoc group allows for its incorporation into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. chemimpex.com Once incorporated, the bromoacetyl group can be selectively targeted for various conjugation reactions. chemimpex.com

Strategic Placement in Peptide Design

The unique structure of this compound allows for its strategic placement at any desired position within a peptide sequence. nih.gov This enables the precise introduction of a reactive handle for site-specific modifications. Researchers can synthesize a peptide and then use the bromoacetyl group to attach other molecules, such as fluorescent dyes, imaging agents, or cytotoxic drugs for targeted delivery. chemimpex.comnih.gov

This capability is particularly valuable in the design of peptide-based therapeutics and diagnostic tools. chemimpex.com For example, it has been used to create cyclic peptides and to conjugate peptides to carrier proteins or solid surfaces for various applications, including the study of protein-protein interactions and the development of novel biomaterials. nih.gov

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-3-[(2-bromoacetyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | nih.gov |

| Molecular Formula | C₂₀H₁₉BrN₂O₅ | chemimpex.comnih.govchemicalbook.combioscience.co.uk |

| Molecular Weight | 447.29 g/mol | chemimpex.combioscience.co.uk |

| Appearance | White to off-white powder | chemimpex.com |

| Purity | ≥ 95% (HPLC) | chemimpex.com |

| CAS Number | 1448613-98-6 | chemimpex.comchemicalbook.combioscience.co.uk |

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | (DBU) |

| 2,3-diaminopropionic acid | (Dap) |

| This compound | |

| Fluorenylmethoxycarbonyl | (Fmoc) |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-[(2-bromoacetyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O5/c21-9-18(24)22-10-17(19(25)26)23-20(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,24)(H,23,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUGXNHUTRFKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Dap Bromoacetyl Oh and Its Precursors

Synthetic Pathways to Fmoc-Dap(bromoacetyl)-OH

The synthesis of this compound is a multi-step process that hinges on the precise and sequential manipulation of protecting groups on a diaminopropionic acid (Dap) scaffold. The general pathway involves preparing an Nα-Fmoc protected Dap derivative, followed by the specific introduction of the bromoacetyl group onto the side-chain (β) amino group.

Derivatization of Fmoc-Dap-OH

The immediate precursor to the final compound is typically Nα-Fmoc-diaminopropionic acid (Fmoc-Dap-OH). This intermediate is most commonly derived from an orthogonally protected Dap derivative where the α-amino group is protected by Fmoc and the β-amino group is protected by an acid-labile group, such as the tert-butyloxycarbonyl (Boc) group. chemimpex.com

The synthesis of the key intermediate, Fmoc-L-Dap(Boc)-OH, has been used in the preparation of peptides with cyclic structures. iris-biotech.de The selective removal of the Nβ-Boc group is achieved under acidic conditions, typically using trifluoroacetic acid (TFA), which leaves the base-labile Fmoc group intact. iris-biotech.de This deprotection step yields the zwitterionic Fmoc-Dap-OH, liberating the β-amino group for the subsequent bromoacetylation reaction.

Incorporation of the Bromoacetyl Group

With the Nα-amino group secured by the Fmoc protector, the exposed β-amino group of Fmoc-Dap-OH is derivatized with a bromoacetyl moiety. This is an acylation reaction where a bromoacetylating agent, such as bromoacetyl bromide or bromoacetic anhydride, is reacted with the Fmoc-Dap-OH intermediate. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide generated during the reaction.

This step results in the formation of an amide bond between the β-amino group and the bromoacetyl group, yielding the final product, Nα-Fmoc-Nβ-bromoacetyl-L-2,3-diaminopropionic acid. chemimpex.comnih.gov The introduction of the bromoacetyl group significantly enhances the compound's reactivity, making it a valuable tool for site-specific alkylation of nucleophiles, such as cysteine residues in proteins, to form stable thioether linkages. chemimpex.com

| Reagent/Step | Description | Purpose |

| Nα-Fmoc-Nβ-Boc-Dap-OH | Starting orthogonally protected amino acid. | Provides a scaffold with differentiated amino groups. |

| Trifluoroacetic Acid (TFA) | Acidic reagent for deprotection. | Selectively removes the acid-labile Boc group from the β-amino group. |

| Fmoc-Dap-OH | Intermediate with a free β-amino group. | Precursor for the bromoacetylation step. |

| Bromoacetyl bromide/anhydride | Bromoacetylating agent. | Introduces the reactive bromoacetyl group. |

| Base (e.g., DIEA) | Non-nucleophilic base. | Neutralizes acid byproduct from the acylation reaction. |

| This compound | Final product. | A building block for peptide synthesis with a reactive handle. chemimpex.com |

Stereoselective Synthesis Considerations for L- and D-Isomers

The stereochemical integrity of the α-carbon is paramount for the biological activity of peptides. The synthesis of specific stereoisomers, such as Fmoc-L-Dap(bromoacetyl)-OH or its D-enantiomer, is dictated by the chirality of the initial starting material. mdpi.com

Synthetic strategies are designed to be highly stereoselective, ensuring that the chirality of the starting amino acid is preserved throughout the reaction sequence. For instance, a common approach to L-Dap derivatives begins with commercially available, enantiomerically pure Nα-Fmoc-O-tert-butyl-D-serine. mdpi.com Through a series of reactions, including reductive amination and oxidation, the D-serine is converted to the corresponding L-Dap derivative, with the stereochemistry being carefully controlled at each step. mdpi.com Similarly, syntheses starting from Fmoc-L-Asp-OH utilize methods like the Curtius rearrangement, which is known to proceed with retention of configuration, to generate the desired L-Dap scaffold. tandfonline.com

The high enantiomeric purity of related commercial Dap derivatives, often exceeding 99.5%, underscores the efficacy of these stereoconservative synthetic routes. iris-biotech.desmolecule.com This precision is crucial as the biological function of peptides synthesized from these building blocks is highly dependent on their specific three-dimensional structure.

Fmoc Protection Strategies for Diaminopropionic Acid Derivatives

The presence of two amino groups in diaminopropionic acid necessitates a robust and selective protection strategy to ensure that peptide bond formation and side-chain modifications occur at the desired positions. The use of the Fmoc group is central to this strategy.

General Fmoc Derivatization of Amino Acids

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), primarily due to its stability under acidic conditions and its lability to bases. The standard method for introducing the Fmoc group onto the α-amino group of an amino acid involves a reaction with an Fmoc-donating reagent.

| Reagent | Description |

| Fmoc-chloride (Fmoc-Cl) | A common, reactive agent for Fmoc protection. |

| Fmoc-succinimide (Fmoc-OSu) | A more stable alternative to Fmoc-Cl, often preferred for cleaner reactions. |

| Base (e.g., Na₂CO₃, DIEA) | An inorganic or organic base used to facilitate the reaction. |

| Solvent (e.g., Dioxane, DCM, DMF) | An appropriate solvent to dissolve the reactants. |

The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent, typically in an aqueous-organic solvent mixture at controlled temperatures to minimize side reactions.

Selective Fmoc Protection of Diaminopropionic Acid

For diaminopropionic acid, it is essential to protect the α- and β-amino groups with orthogonal protecting groups to allow for selective deprotection and derivatization. The goal is to obtain an Nα-Fmoc protected derivative, leaving the Nβ-amino group available for modification (or protected with a group that can be removed independently).

A prevalent strategy involves synthesizing or purchasing a Dap derivative where the two amino groups are already orthogonally protected, such as Nα-Boc-Nβ-Cbz-diaminopropionic acid or Nα-Fmoc-Nβ-Boc-diaminopropionic acid. chemimpex.comresearchgate.net Syntheses often start from other common amino acids. For example, Fmoc-Asp-OH can be converted into an orthogonally protected Fmoc-Dap derivative. This process involves converting the side-chain carboxylic acid into an amine via a Curtius rearrangement, which is then protected with a Boc group. tandfonline.com This yields Nα-Fmoc-Nβ-Boc-Dap-OH, the key precursor discussed previously. This orthogonal protection scheme is fundamental, as it allows for the selective deprotection of the β-amino group for bromoacetylation while the α-amino function remains masked by the Fmoc group, ready for standard peptide synthesis protocols. iris-biotech.de

Comparative Analysis with Other Protecting Groups (e.g., Boc, Alloc, Ns) for Dap Derivatives

In the synthesis of complex peptides, the choice of protecting groups is paramount to prevent unwanted side reactions at reactive functionalities. For diaminopropionic acid (Dap), which contains two amine groups (α and β), an orthogonal protection strategy is essential. This allows for the selective deprotection of one amino group while the other remains protected. The α-amino group is commonly protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of modern solid-phase peptide synthesis (SPPS). wiley-vch.dersc.org The selection of the β-amino protecting group is therefore critical for achieving orthogonality.

The primary protecting groups used for the β-amino function of Dap, in conjunction with α-N-Fmoc protection, include the acid-labile tert-butyloxycarbonyl (Boc) group, the palladium-cleavable allyloxycarbonyl (Alloc) group, and the nucleophile-sensitive 2-nitrobenzenesulfonyl (Ns) group. organic-chemistry.orgissuu.combapeks.com

Boc (tert-butyloxycarbonyl): The Boc group is a widely used acid-labile protecting group. organic-chemistry.org It is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group, thus providing a truly orthogonal protection scheme. organic-chemistry.orgfiveable.me The Boc group is typically removed using moderately strong acids like trifluoroacetic acid (TFA). organic-chemistry.org This Fmoc/Boc combination is one of the most common strategies for orthogonally protected Dap derivatives. peptide.comrsc.org

Alloc (Allyloxycarbonyl): The Alloc group offers another layer of orthogonality as it is cleaved under neutral conditions using a palladium(0) catalyst, often with a scavenger like phenylsilane. issuu.comiris-biotech.de This cleavage condition does not affect the base-labile Fmoc group or acid-labile groups like Boc or tert-butyl (tBu) ethers, making the Fmoc/Alloc strategy highly versatile and compatible with standard Fmoc/tBu and Boc/Bzl approaches. issuu.com

Ns (2-Nitrobenzenesulfonyl): The Ns group is a sulfonamide-based protecting group that is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. It is selectively cleaved under mild, nucleophilic conditions, typically using a thiol reagent (e.g., thiophenol) in the presence of a base. bapeks.comresearchgate.net This provides a third dimension of orthogonality. Furthermore, the strong electron-withdrawing nature of the Ns group can activate the N-H bond, facilitating selective N-alkylation on the side chain. bapeks.comresearchgate.net

The following table provides a comparative analysis of these key protecting groups for the side chain of Dap derivatives.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To | Key Features |

|---|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Acid (e.g., TFA) organic-chemistry.org | Fmoc (Base-labile), Alloc (Pd(0)-labile), Ns (Thiol-labile) | Most common acid-labile group; robust and widely used in Fmoc/tBu strategy. organic-chemistry.orggoogle.com |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst + scavenger (e.g., PhSiH₃) issuu.comiris-biotech.de | Fmoc (Base-labile), Boc (Acid-labile), Ns (Thiol-labile) | Cleavage under very mild, neutral conditions; fully compatible with both Fmoc and Boc strategies. issuu.com |

| 2-Nitrobenzenesulfonyl | Ns | Thiol + Base (e.g., Thiophenol/K₂CO₃) bapeks.comresearchgate.net | Fmoc (Base-labile), Boc (Acid-labile), Alloc (Pd(0)-labile) | High stability; allows for subsequent N-alkylation of the side chain. bapeks.comresearchgate.net |

Optimization of Reaction Conditions for this compound Synthesis

The synthesis of Nα-Fmoc-Nβ-bromoacetyl-L-2,3-diaminopropionic acid generally proceeds via a two-step pathway starting from L-2,3-diaminopropionic acid. The first step is the selective protection of the α-amino group with Fmoc, followed by the acylation of the β-amino group with a bromoacetyl moiety. Optimization of each step is crucial for achieving high yield and purity.

The choice of solvent and tight temperature control are critical parameters to ensure reaction efficiency and minimize side-product formation.

Fmoc Protection Step: The introduction of the Fmoc group onto the α-amine is typically performed in aprotic solvents. Anhydrous dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly employed. fiveable.me Temperature control is vital; the reaction is generally conducted at reduced temperatures, between 0°C and 5°C. fiveable.mebeilstein-journals.org This helps to control the reactivity of the Fmoc-Cl reagent and minimize potential side reactions, such as the formation of di- or tri-peptides.

Bromoacetylation Step: The subsequent acylation of the β-amino group of Fmoc-Dap-OH is also performed in an aprotic solvent like DMF or DCM. iris-biotech.de This step involves reacting the amino group with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetic anhydride. Maintaining a low temperature, typically starting at 0°C and allowing the reaction to slowly warm to room temperature, is advisable to manage the exothermic nature of the acylation and prevent degradation of the product.

The precise control of reagent stoichiometry and the use of high-purity materials are fundamental to the successful synthesis of this compound.

Stoichiometry: To ensure the complete conversion of the starting material, a slight excess of the acylating agent is typically used in both steps. For the Fmoc protection, a 1.2 to 1.5 molar equivalent of Fmoc-Cl relative to the diaminopropionic acid is recommended. fiveable.me Similarly, for the bromoacetylation step, a slight excess (1.1 to 1.3 equivalents) of the bromoacetylating agent is used to drive the reaction to completion. A base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA), is required to neutralize the acid generated during the reaction.

Purity Requirements: The purity of all reagents is critical. The starting L-2,3-diaminopropionic acid must be of high enantiomeric purity. sigmaaldrich.com Solvents like DMF must be anhydrous and free of amine contaminants (e.g., dimethylamine), which can compete in side reactions. sigmaaldrich.com Commercially available protected amino acids for peptide synthesis typically have a purity of ≥97-99%, and similar standards should be applied to the reagents used for this synthesis to avoid introducing impurities that are difficult to remove later. sigmaaldrich.comunits.itnih.gov

The table below summarizes the optimized reaction parameters for the synthesis.

| Parameter | Fmoc Protection | Bromoacetylation |

|---|---|---|

| Solvent | Anhydrous DMF or DCM fiveable.me | Anhydrous DMF or DCM iris-biotech.de |

| Temperature | 0–5 °C fiveable.mebeilstein-journals.org | 0 °C to Room Temperature |

| Key Reagent Stoichiometry | 1.2–1.5 eq. Fmoc-Cl fiveable.me | 1.1–1.3 eq. Bromoacetylating Agent |

| Base | ~2 eq. Na₂CO₃ or NMM fiveable.me | ~2-3 eq. Non-nucleophilic base (e.g., DIEA) |

| Purity Requirement | High purity, enantiomerically pure starting material, anhydrous solvents. sigmaaldrich.com | High purity Fmoc-Dap-OH, anhydrous solvents. units.it |

After the synthesis, the crude this compound must be rigorously purified and characterized to confirm its identity and ensure it is suitable for subsequent applications.

Purification: The workup procedure typically involves an aqueous acid wash to remove excess base and other basic impurities, followed by extraction into an organic solvent. The primary method for purifying the final product is column chromatography on silica (B1680970) gel. rsc.org For achieving very high purity, semi-preparative High-Performance Liquid Chromatography (HPLC) is often employed. rsc.org Recrystallization from a suitable solvent system can also be an effective final purification step.

Characterization: A combination of spectroscopic techniques is used to verify the structure and purity of the final compound.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure of the molecule, ensuring the Fmoc group is on the α-amine and the bromoacetyl group is on the β-amine.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the correct molecular weight of the compound (C₂₀H₁₉BrN₂O₅, MW: 447.28 g/mol ).

High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC is the standard method for assessing the purity of the final product. units.itnih.gov

Applications of Fmoc Dap Bromoacetyl Oh in Peptide and Protein Engineering

Solid-Phase Peptide Synthesis (SPPS) Integration

The primary application of Fmoc-Dap(bromoacetyl)-OH is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its structure is tailored for compatibility with the cyclical deprotection, coupling, and washing steps that define this widely used methodology for creating synthetic peptides.

The incorporation of bromoacetyl groups into peptides can be efficiently achieved using automated peptide synthesizers. nih.govgoogle.com Standard synthesis programs can be adapted to utilize amino acid derivatives like this compound, allowing for the precise placement of the bromoacetyl moiety at any desired position within the peptide chain. google.comgoogle.com This automated approach facilitates the routine production of N-bromoacetyl-modified peptides, which serve as valuable intermediates for creating peptide-protein conjugates, cyclic peptides, and synthetic peptide polymers. nih.govoipub.com The process typically involves coupling the bromoacetyl-containing amino acid using standard activation methods within the synthesizer's reaction vessel. The stability of the bromoacetyl group to the subsequent synthesis cycles is a key advantage of this method.

This compound is fully compatible with the orthogonal protection strategy of Fmoc-SPPS. altabioscience.comnih.gov The Fmoc group is base-labile, typically removed using a piperidine (B6355638) solution in DMF, while the bromoacetyl group and most acid-labile side-chain protecting groups remain intact. altabioscience.comnih.gov This orthogonality is fundamental to SPPS, ensuring that the peptide chain is elongated sequentially without unintended side reactions. biosynth.com The milder conditions of Fmoc chemistry, compared to the harsher acid treatments of Boc-SPPS, are particularly advantageous for preserving the integrity of the bromoacetyl group throughout the synthesis. altabioscience.comnih.gov The general workflow for incorporating this compound follows standard Fmoc-SPPS procedures, as outlined below.

Table 1: Standard Fmoc-SPPS Cycle for Incorporating this compound

| Step | Reagent/Solvent | Purpose |

| 1. Swelling | DMF | Prepares the solid support resin for synthesis. |

| 2. Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine. |

| 3. Washing | DMF, DCM | Removes excess piperidine and the dibenzofulvene-piperidine adduct. |

| 4. Coupling | This compound, Activator (e.g., HBTU/DIPEA), DMF | Activates the carboxylic acid of the incoming amino acid and couples it to the N-terminal amine of the peptide-resin. |

| 5. Washing | DMF | Removes excess reagents and byproducts. |

| 6. Repeat | - | The cycle is repeated for each subsequent amino acid in the sequence. |

This table outlines a generalized Fmoc-SPPS cycle. Specific activation reagents, reaction times, and washing protocols may vary.

A critical aspect of synthesizing bromoacetyl-modified peptides is the selection of appropriate side-chain protecting groups for other amino acids in the sequence. These groups must be stable to the basic conditions of Fmoc deprotection but removable during the final cleavage step without affecting the bromoacetyl moiety. altabioscience.com Standard acid-labile protecting groups, such as tert-butyl (tBu) for alcohols and esters, and trityl (Trt) for amides and thiols, are generally compatible. nih.govpeptide.com

However, care must be taken to avoid intramolecular side reactions. The electrophilic bromoacetyl group can react with nucleophilic side chains, such as the thiol of cysteine or the thioether of methionine, especially under basic conditions. nih.gov Therefore, these residues should be appropriately protected with groups that are stable throughout the synthesis. The final deprotection and cleavage from the resin are typically performed using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). sigmaaldrich.com The bromoacetyl group is stable to these final HF or TFA deprotection/cleavage conditions. google.comgoogle.com

Table 2: Compatibility of Common Fmoc-SPPS Side-Chain Protecting Groups

| Amino Acid | Side-Chain Functionality | Common Protecting Group | Compatibility with Bromoacetyl Moiety |

| Aspartic Acid, Glutamic Acid | Carboxylic Acid | OtBu (tert-butyl ester) | High |

| Serine, Threonine, Tyrosine | Hydroxyl | tBu (tert-butyl ether) | High |

| Lysine, Ornithine | Amine | Boc (tert-butyloxycarbonyl) | High |

| Cysteine | Thiol | Trt (Trityl), Acm (Acetamidomethyl) | High (Protection is essential) |

| Histidine | Imidazole | Trt (Trityl) | High |

| Arginine | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | High |

This table provides examples of commonly used protecting groups in Fmoc-SPPS that are compatible with the synthesis of bromoacetyl-modified peptides. All listed protecting groups are typically removed during the final TFA cleavage step.

Bioconjugation Strategies Utilizing the Bromoacetyl Moiety

The primary function of incorporating a bromoacetyl group into a peptide is to provide a reactive handle for covalent modification. This moiety is an excellent electrophile that exhibits high reactivity towards specific nucleophiles, most notably thiols.

The reaction between a bromoacetyl group and a thiol (sulfhydryl group) is a highly efficient and selective method for site-specific conjugation. ucl.ac.uk This reaction, a form of nucleophilic substitution, proceeds readily under mild aqueous conditions to form a stable thioether bond. google.com The bromoacetyl group shows high chemoselectivity for thiols, especially at controlled pH. acs.org

Research has shown that kinetic discrimination can be achieved between different thiol-reactive functionalities. For instance, the reaction of a maleimide group with a thiol is significantly faster at pH 6.5, whereas the bromoacetyl-thiol reaction is more favorable at higher pH values, such as pH 9.0. acs.orgresearchgate.net This differential reactivity allows for sequential and site-specific conjugation of multiple molecules to a scaffold containing both maleimide and bromoacetyl groups. acs.org This strategy is invaluable for creating complex biomolecules, such as THIOMABs (antibodies with engineered cysteine residues), where precise attachment of payloads is crucial. nih.govresearchgate.net

The product of the thiol-bromoacetyl ligation is a stable thioether linkage. google.comnih.gov This covalent bond is resistant to hydrolysis and stable under a wide range of physiological conditions, making it ideal for creating robust peptide-protein conjugates, cyclic peptides, and other modified biomolecules. google.comgoogle.com For example, a peptide containing a bromoacetyl group can be readily conjugated to a protein that has a native or engineered cysteine residue. google.com Similarly, if a peptide is synthesized to contain both a bromoacetylated residue and a cysteine residue, it can undergo intramolecular cyclization or intermolecular polymerization through the formation of a thioether bridge. nih.govgoogle.com This strategy has been widely used to prepare potential peptide immunogens, vaccines, and therapeutics. google.comgoogle.com

Applications in Peptide-Protein Conjugates

The ability to create stable linkages between peptides and larger protein molecules is crucial for developing new therapeutics, vaccines, and diagnostic tools. The bromoacetyl moiety of this compound is highly effective for this purpose, enabling the site-specific conjugation of synthetic peptides to proteins.

By incorporating this compound into a peptide sequence during SPPS, a unique reactive handle is introduced at a precise location. This bromoacetyl-derivatized peptide can then be reacted with a protein that has an available sulfhydryl group, typically from a cysteine residue. nih.govgoogle.com This reaction, which proceeds efficiently at neutral to slightly basic pH (pH 7-8), results in the formation of a stable thioether bond, covalently linking the peptide to the protein. nih.govmdpi.com This method provides a reliable way to determine peptide-to-carrier protein ratios by quantifying the amount of S-carboxymethylcysteine released after acid hydrolysis of the conjugate. nih.gov

This strategy has been instrumental in preparing peptide immunogens and potential vaccines. google.comgoogle.com A synthetic peptide representing an epitope can be conjugated to a larger carrier protein, such as keyhole limpet hemocyanin (KLH), to enhance its immunogenicity. The specificity of the bromoacetyl-cysteine reaction ensures that the peptide is attached in a controlled orientation, which can be critical for proper epitope presentation to the immune system.

Table 1: Key Features of Bromoacetyl-Mediated Peptide-Protein Conjugation

| Feature | Description | Reference |

|---|---|---|

| Reaction | Alkylation of a cysteine thiol by the bromoacetyl electrophile | nih.gov |

| Bond Formed | Thioether | google.com |

| pH Condition | Neutral to slightly basic (pH 7-9) | google.comgoogle.com |

| Selectivity | High selectivity for sulfhydryl groups over other nucleophilic residues like amines at neutral pH | google.com |

| Application | Creation of immunogens, vaccines, and other targeted biomolecules | google.com |

Design of Targeted Drug Delivery Systems through Bioconjugation

The principles of bioconjugation using bromoacetyl derivatives are central to the design of targeted drug delivery systems, including antibody-drug conjugates (ADCs). The goal of these systems is to deliver a potent therapeutic agent specifically to diseased cells, thereby increasing efficacy and reducing off-target toxicity. nih.gov

Incorporating this compound allows a synthetic peptide or small molecule drug to be precisely attached to a targeting moiety, such as a monoclonal antibody or a cell-penetrating peptide. nih.gov For example, a peptide with a known affinity for a cancer cell receptor, such as the Arg-Gly-Asp (RGD) sequence, can be synthesized with a bromoacetyl group. This functionalized peptide can then be conjugated to a drug carrier or directly to a cytotoxic agent. nih.gov

The site-specific nature of this conjugation is a significant advantage over random conjugation methods (e.g., targeting lysine residues), which can lead to heterogeneous products with variable activity and pharmacokinetic profiles. nih.gov By using a bromoacetyl handle to react with a specific, often engineered, cysteine residue on an antibody, a homogeneous population of ADCs can be produced with a defined drug-to-antibody ratio (DAR). nih.gov This level of control is critical for the development of safe and effective targeted therapies.

Engineering of Cyclic Peptides and Peptide Mimetics

Cyclization is a powerful strategy in peptide chemistry used to improve the stability, affinity, and selectivity of bioactive peptides. By constraining the peptide's conformation, cyclization can lock it into its biologically active form and increase its resistance to enzymatic degradation. This compound is an ideal tool for engineering various cyclic peptide architectures due to the reliable reactivity of its bromoacetyl group.

Intramolecular Cyclization via Bromoacetyl Reactivity

The most direct application of this compound in peptide cyclization is through an intramolecular reaction between the bromoacetyl group and a nucleophilic amino acid side chain within the same peptide. The most common approach involves the reaction with a cysteine residue. nih.govgoogle.com

The synthesis involves assembling a linear peptide containing both the this compound residue and a cysteine residue at desired positions. After cleavage from the solid support and deprotection, the peptide is placed in a dilute solution under neutral or slightly basic conditions. This promotes the intramolecular reaction of the cysteine thiol with the bromoacetyl group on the Dap side chain, forming a stable thioether bridge and cyclizing the peptide. google.com The concentration of the peptide solution is kept low to favor this intramolecular reaction over intermolecular polymerization. nih.gov

This method was used to synthesize and cyclize RGD-containing peptides from human bone sialoprotein. nih.gov The resulting cyclic peptides were then tested for their cell attachment activity, demonstrating the utility of this approach in creating biologically active constrained peptides. nih.gov

Side-Chain-to-Side-Chain Cyclization Approaches

This compound is specifically designed for side-chain-to-side-chain cyclization. By incorporating this amino acid, a reactive electrophile is placed on a side chain at a specific point in the peptide sequence. This allows for the formation of a cyclic structure by linking the Dap side chain to the side chain of another amino acid, such as cysteine. nih.govgoogle.com

This approach offers significant flexibility in designing cyclic peptides. The size of the cyclic ring can be precisely controlled by varying the number of amino acids positioned between the Dap(bromoacetyl) and the cysteine residue. Research has shown that peptides with 4 to 6 amino acid residues between the bromoacetyl-bearing residue and the cysteine have a high tendency to cyclize. google.com This control over ring size is crucial for optimizing the peptide's conformation for binding to its biological target.

Table 2: Comparison of Peptide Cyclization Strategies

| Cyclization Strategy | Linker Chemistry | Key Residues | Advantages |

|---|---|---|---|

| Amide Bond | N-terminus to C-terminus or side-chain carboxyl to side-chain amine | Lys, Glu, Asp | Mimics natural peptide bonds |

| Disulfide Bond | Oxidation of two thiols | Cys, Cys | Reversible under reducing conditions |

| Thioether Bond | Bromoacetyl alkylation of a thiol | Dap(bromoacetyl), Cys | Highly stable, not reducible in biological systems google.com |

Development of Branched and Multi-Cyclic Peptide Architectures

Beyond simple cyclization, this compound can be used to create more complex peptide architectures. As a trifunctional amino acid, it can serve as a branch point for synthesizing branched peptides. peptide.com After incorporation into a primary peptide chain, the bromoacetyl group can be used to attach a second, separately synthesized peptide that contains a free cysteine, creating a branched structure.

Furthermore, the bromoacetyl group can facilitate the formation of peptide polymers or multi-cyclic structures. google.comgoogle.com Under conditions of higher peptide concentration, the intermolecular reaction between the bromoacetyl group of one peptide and the cysteine of another becomes more probable, leading to the formation of linear or cyclic polymers. nih.govgoogle.com By carefully designing peptides with multiple Dap(bromoacetyl) and cysteine residues, it is possible to construct multi-cyclic peptides where different parts of the peptide are constrained by separate thioether bridges. These advanced architectures are explored in the development of highly structured peptide mimetics and multivalent binding agents.

Incorporation into Chemical Probes and Activity-Based Profiling Tools

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to map the functional state of enzymes directly in complex biological systems. nih.gov This technique relies on active site-directed chemical probes that covalently label active enzymes. An activity-based probe (ABP) typically consists of a reactive group (or "warhead") that binds to a functional site, a linker, and a reporter tag (like biotin or a fluorophore) for detection and enrichment. nih.govnih.gov

This compound is an excellent building block for creating peptide-based ABPs. The bromoacetyl group serves as a highly effective warhead that targets nucleophilic amino acid residues, such as the catalytic cysteine found in many enzyme classes (e.g., cysteine proteases, deubiquitinases). mdpi.comnih.gov

To create a probe, a peptide sequence that provides specificity for a target enzyme or enzyme family is synthesized incorporating this compound. The N- or C-terminus of the peptide is then modified with a reporter tag. When this probe is introduced into a proteome, the peptide portion directs it to the target enzyme, and the bromoacetyl warhead covalently reacts with a nucleophilic residue in the active site. This labeling is activity-dependent, as the probe will not react with inactive or inhibitor-bound enzymes. nih.gov The tagged enzymes can then be visualized or isolated for identification by mass spectrometry, providing a snapshot of the active members of that enzyme class within the proteome. nih.gov This approach allows for the discovery of new drug targets and the assessment of drug selectivity across entire enzyme families. nih.gov

Development of Covalent Inhibitors

The bromoacetyl moiety of this compound is a key electrophilic "warhead" for the design of targeted covalent inhibitors. nih.govrsc.org Covalent inhibitors form a stable, irreversible bond with their target protein, often leading to enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are difficult to address with reversible inhibitors. nih.govnih.gov

The development of these inhibitors involves incorporating this compound into a peptide or small molecule scaffold that has an affinity for the target protein. The bromoacetyl group is positioned to react with a nearby nucleophilic amino acid residue, such as cysteine, histidine, or lysine, within the protein's active or allosteric site. nih.gov This results in the formation of a permanent covalent adduct, effectively inactivating the protein.

Table 1: Key Features of Covalent Inhibitors Developed Using this compound

| Feature | Description |

| Mechanism of Action | Irreversible inhibition through covalent bond formation with the target protein. |

| Target Residues | Primarily nucleophilic amino acids like Cysteine, Histidine, and Lysine. |

| Advantages | Increased potency, prolonged duration of action, and effectiveness against challenging targets. |

| Design Strategy | Incorporation of the bromoacetyl "warhead" into a targeting scaffold. |

Probing Protein Interactions and Enzyme Activity

This compound serves as a valuable tool for elucidating protein-protein interactions and characterizing enzyme function. By incorporating this amino acid derivative into a peptide that mimics a natural binding partner, the bromoacetyl group can act as a cross-linker to covalently trap interacting proteins. nih.gov This allows for the identification of binding partners and the mapping of interaction interfaces.

In the context of enzymology, peptides containing this compound can be designed as activity-based probes. These probes enter the enzyme's active site, and the bromoacetyl group reacts with a catalytic residue, leading to irreversible inactivation. This allows for the identification of active enzymes in complex biological samples and provides insights into their catalytic mechanisms.

Fluorescent Labeling and Imaging Applications

The unique structure of this compound facilitates the site-specific fluorescent labeling of peptides and proteins. peptide.com The side-chain amino group of the diaminopropionic acid can be selectively functionalized with a fluorescent dye after the synthesis of the peptide and removal of the Fmoc protecting group.

The resulting fluorescently labeled peptide, which also contains the reactive bromoacetyl group, can then be used to target and covalently label a specific protein of interest in vitro or in living cells. peptide.com This enables a variety of imaging applications, such as tracking the localization and dynamics of the target protein using fluorescence microscopy. peptide.com

Table 2: Steps for Fluorescent Labeling Using this compound

| Step | Description |

| 1. Peptide Synthesis | This compound is incorporated into the desired peptide sequence using solid-phase peptide synthesis. |

| 2. Fmoc Deprotection | The Fmoc protecting group on the N-terminus is removed. |

| 3. Fluorescent Dye Conjugation | A fluorescent dye is chemically attached to the newly exposed N-terminal amine. |

| 4. Target Labeling | The fluorescently labeled peptide is incubated with the target protein, allowing the bromoacetyl group to form a covalent bond. |

| 5. Imaging | The labeled protein can be visualized using fluorescence-based imaging techniques. |

Advanced Applications in Biomolecular Research

The utility of this compound extends to more advanced areas of biomolecular research, including the structural analysis of peptides, the enhancement of peptide therapeutics, and the investigation of complex enzymatic pathways.

Structural Analysis of Peptide and Protein Conformations

The incorporation of this compound into a peptide chain allows for the introduction of intramolecular cross-links. By placing another nucleophilic residue, such as cysteine, at a different position in the peptide sequence, the bromoacetyl group can react to form a cyclic peptide. This conformational constraint can stabilize specific secondary structures, such as alpha-helices or beta-turns, which can then be analyzed in detail using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. researchgate.net This approach provides valuable insights into the relationship between peptide structure and function.

Modulation of Pharmacokinetic and Pharmacodynamic Profiles through Peptide Lipidation

Peptide lipidation is a well-established strategy to improve the drug-like properties of peptide-based therapeutics. nih.gov By attaching a lipid moiety to the peptide, its half-life in circulation can be extended, and its absorption and distribution can be favorably altered. nih.gov The side-chain amino group of the diaminopropionic acid in this compound provides a convenient handle for the attachment of fatty acids or other lipid groups. This modification can enhance the peptide's binding to plasma proteins like albumin, reducing its clearance from the body and ultimately improving its therapeutic efficacy. nih.gov

Exploration of Non-Ribosomal Peptide Synthetase Mechanisms

Non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes responsible for the biosynthesis of a wide array of important natural products, including many antibiotics and immunosuppressants. nih.govnih.govresearchgate.net Understanding the intricate mechanisms of NRPSs is crucial for harnessing their biosynthetic power to create novel therapeutic agents. nih.govbeilstein-journals.org

This compound can be used to synthesize mechanism-based probes to study NRPSs. beilstein-journals.org By incorporating this reactive amino acid into a peptide substrate analog, the bromoacetyl group can covalently modify the active site of a specific NRPS domain. beilstein-journals.org This allows researchers to identify and characterize the function of individual domains within the large NRPS assembly line, providing fundamental knowledge of how these molecular machines operate. nih.govresearchgate.net

Design of Macrocyclic Peptides for Therapeutic Applications

Macrocyclic peptides have emerged as a promising class of therapeutics, capable of addressing challenging drug targets such as protein-protein interactions (PPIs). nih.govbiochempeg.com The cyclization of linear peptides into constrained macrocyclic structures can lead to a significant improvement in their pharmacological properties. This includes enhanced resistance to proteolytic degradation, increased receptor selectivity, and improved cell permeability. mdpi.com The introduction of a bromoacetyl group via this compound provides a chemically efficient and site-selective method for achieving such cyclization.

The core of this strategy lies in the reaction between the electrophilic bromoacetyl moiety of the incorporated Dap residue and a nucleophilic amino acid side chain elsewhere in the peptide sequence. Cysteine, with its highly nucleophilic thiol group, is the most common reaction partner for bromoacetylation, leading to the formation of a stable thioether bond. This reaction is highly efficient and can be performed under mild conditions, making it compatible with solid-phase peptide synthesis (SPPS).

The general workflow for synthesizing a macrocyclic peptide using this compound involves the following steps:

Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support using standard Fmoc chemistry. This compound is incorporated at the desired position in the peptide sequence, alongside a cysteine residue at another strategic location.

On-Resin Cyclization: Following the assembly of the linear peptide, the N-terminal Fmoc group is removed, and the peptide is subjected to conditions that promote the intramolecular reaction between the bromoacetyl group of the Dap residue and the thiol group of the cysteine residue. This results in the formation of a cyclic peptide still attached to the solid support.

Cleavage and Deprotection: The cyclic peptide is then cleaved from the resin, and all remaining side-chain protecting groups are removed.

Purification: The final macrocyclic peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

This methodology has been instrumental in the development of bicyclic peptides, which are even more constrained and can exhibit superior binding affinities and specificities. nih.gov For instance, a bicyclic peptide inhibitor of the RbAp48/MTA1 protein-protein interaction was developed using a cysteine alkylation strategy, demonstrating the potential of this approach in creating potent therapeutic agents. nih.gov

The versatility of the bromoacetyl group allows for the creation of a diverse range of macrocyclic peptide architectures. By varying the position of the this compound and the nucleophilic residue, as well as the length and composition of the peptide chain, libraries of macrocyclic peptides can be generated and screened for therapeutic activity against various diseases, including cancer and infectious diseases. biochempeg.commdpi.com

| Compound Name | Role in Macrocyclic Peptide Synthesis |

| This compound | Provides the electrophilic bromoacetyl group for cyclization. |

| Fmoc-Cys(Trt)-OH | Provides the nucleophilic thiol group for reaction with the bromoacetyl moiety. |

| Fmoc-L-Glu(All)-OH | Used in alternative cyclization strategies involving amide bond formation. |

| Fmoc-L-Lys(Alloc)-OH | Used in alternative cyclization strategies involving amide bond formation. |

| Abbreviation | Full Name |

| Dap | Diaminopropionic acid |

| Fmoc | Fluorenylmethyloxycarbonyl |

| SPPS | Solid-Phase Peptide Synthesis |

| PPI | Protein-Protein Interaction |

| RP-HPLC | Reverse-Phase High-Performance Liquid Chromatography |

| Trt | Trityl |

| All | Allyl |

| Alloc | Allyloxycarbonyl |

Analytical and Characterization Techniques for Fmoc Dap Bromoacetyl Oh and Its Conjugates

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for confirming the covalent structure of Fmoc-Dap(bromoacetyl)-OH, ensuring all constituent parts—the Fmoc protecting group, the diaminopropionic acid core, and the bromoacetyl functional group—are correctly assembled.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR, HSQC) experiments provide detailed information about the chemical environment of each atom.

In ¹H NMR analysis, characteristic signals would be expected in distinct regions of the spectrum. The aromatic protons of the fluorenyl (Fmoc) group typically appear as a series of multiplets in the downfield region, usually between 7.2 and 7.8 ppm. The protons on the diaminopropionic acid (Dap) backbone, specifically the α-CH and β-CH₂, would produce signals in the aliphatic region, with their exact chemical shifts influenced by the adjacent amine and bromoacetyl groups. The methylene protons (CH₂) of the bromoacetyl group are expected to resonate as a distinct singlet, typically around 3.8-4.2 ppm, providing clear evidence of the presence of this reactive moiety.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. steelyardanalytics.com The carbonyl carbons of the Fmoc protecting group, the carboxylic acid, and the bromoacetyl amide would each exhibit unique signals in the 165-175 ppm range. steelyardanalytics.com Aromatic carbons from the Fmoc group would be observed between 120 and 145 ppm, while the aliphatic carbons of the Dap core and the bromoacetyl group would appear in the upfield region. Two-dimensional NMR techniques, such as HSQC, can be used to correlate the proton and carbon signals, confirming the connectivity and finalizing the structural assignment.

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of this compound and assessing its purity. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for this purpose, as it is a soft ionization technique that typically leaves the molecule intact, allowing for the detection of the molecular ion.

The analysis would confirm the presence of an ion corresponding to the calculated molecular mass of the compound. Given the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M+H]⁺, with two signals of nearly equal intensity separated by approximately 2 mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This distinctive pattern provides unambiguous confirmation of a bromine-containing compound. High-resolution mass spectrometry (HRMS) can further provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₉BrN₂O₅ |

| Average Molecular Weight | 447.29 g/mol |

| Monoisotopic Molecular Weight | 446.0532 g/mol |

| Expected [M+H]⁺ (⁷⁹Br) | 447.0604 m/z |

| Expected [M+H]⁺ (⁸¹Br) | 449.0583 m/z |

UV-Vis spectroscopy provides a simple and robust method for quantifying the amount of Fmoc-containing compound, either in solution or attached to a solid support like a resin. The method does not measure the intact this compound directly but relies on the quantitative cleavage of the Fmoc group.

The procedure involves treating the compound with a basic solution, typically 20% piperidine (B6355638) in dimethylformamide (DMF). nih.govnih.gov This treatment cleaves the Fmoc group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. nih.govresearchgate.netsemanticscholar.org This adduct has a strong and distinct UV absorbance maximum, commonly measured at around 301 nm. nih.govresearchgate.netsemanticscholar.org By measuring the absorbance of the solution after cleavage and applying the Beer-Lambert law, the concentration of the released adduct, and therefore the original amount of the Fmoc-protected compound, can be accurately determined. The molar extinction coefficient (ε) for this adduct is well-established, though slight variations are reported in the literature. For improved accuracy, some protocols suggest measuring at a secondary, flatter peak around 289.8 nm to minimize the impact of instrument wavelength inaccuracies. nih.gov

| Wavelength (λ) | Molar Extinction Coefficient (ε) |

|---|---|

| 301 nm | 7,800 - 8,021 M⁻¹cm⁻¹ researchgate.netsemanticscholar.org |

| 289.8 nm | 6,089 M⁻¹cm⁻¹ nih.gov |

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is essential for separating this compound from impurities and for monitoring the progress of conjugation reactions.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. The most common mode used for Fmoc-amino acid derivatives is reversed-phase HPLC (RP-HPLC). phenomenex.comnih.gov In this technique, the compound is separated based on its hydrophobicity through differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

A typical analysis involves injecting the sample onto a C18 column and eluting it with a gradient of an organic solvent (like acetonitrile or methanol) and water, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. phenomenex.com The eluting compounds are detected by a UV detector, typically set at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm). The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Commercial suppliers often guarantee a purity of ≥97% or higher by this method. Chiral HPLC can also be employed to ensure the enantiomeric purity of the L-diaminopropionic acid backbone. phenomenex.comphenomenex.com

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 Silica (B1680970) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Elution Mode | Gradient |

| Detection | UV at 265 nm or 301 nm |

Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is a critical technique for the analysis and purification of macromolecules conjugated with this compound. nih.govchromatographyonline.comwaters.com This method separates molecules based on their hydrodynamic radius, or size in solution. nih.govwaters.com

When this compound is reacted with a larger molecule, such as a protein, peptide, or polymer, SEC is used to separate the high-molecular-weight conjugate from any unreacted, low-molecular-weight this compound. chromatographyonline.comsepax-tech.com The sample mixture is passed through a column packed with a porous gel matrix. Larger molecules, like the desired conjugate, cannot enter the pores and thus travel a shorter path, eluting from the column first. chromatographyonline.com Smaller molecules, such as the unreacted starting material, penetrate the pores, increasing their path length and causing them to elute later. chromatographyonline.com This technique is invaluable for both monitoring the extent of the conjugation reaction and for purifying the final product to remove residual reagents.

Advanced Biophysical Characterization of Bioconjugates

The conjugation of this compound to proteins creates novel biomolecules with potentially altered functions and interaction profiles. A thorough biophysical characterization of these bioconjugates is essential to understand the impact of the modification on the protein's structure, function, and interactions with other molecules. This section details advanced techniques used to evaluate these properties.

Techniques for Evaluating Protein Interactions and Binding Affinity

The introduction of the Dap(bromoacetyl) moiety can influence a protein's interaction with its binding partners. Several powerful techniques can be employed to characterize these changes in protein-protein interactions and to quantify the binding affinity of the resulting bioconjugates.

A common starting point for investigating protein interactions is the use of co-immunoprecipitation (co-IP) . thermofisher.com In this method, an antibody specific to the protein of interest is used to pull it out of a complex mixture, such as a cell lysate. Any proteins that are bound to the target protein will also be precipitated. By comparing the co-IP results of the unmodified protein with those of the this compound conjugate, researchers can identify alterations in protein-protein interactions.

Another widely used technique is the pull-down assay . This method is similar to co-IP but uses a "bait" protein that is tagged (e.g., with a His-tag or GST-tag) and immobilized on beads. The lysate containing potential "prey" proteins is then passed over these beads. If the prey protein interacts with the bait, it will be captured and can be identified by techniques like Western blotting. For bioconjugates, the this compound modified protein can be used as the bait to identify its binding partners.

To capture transient or weak interactions that might be missed by co-IP or pull-down assays, chemical crosslinking can be employed. thermofisher.com Crosslinking agents are used to covalently link interacting proteins, stabilizing the complex for subsequent analysis. This can be particularly useful for studying the interactions of the bioconjugate in a cellular context.

Label transfer represents a more sophisticated method where a reactive label is transferred from the modified protein to its interacting partner upon close proximity. This provides more direct evidence of an interaction.

Far-western blotting is a modification of the standard Western blot technique. thermofisher.com Instead of using an antibody to detect a protein on a membrane, a labeled "probe" protein (in this case, the this compound conjugate) is used to detect its interacting partner.

Once an interaction has been identified, it is crucial to quantify its strength. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are two powerful label-free techniques for measuring the kinetics and affinity of protein-protein interactions in real-time. In a typical SPR experiment, one protein (the ligand) is immobilized on a sensor chip, and its interacting partner (the analyte) is flowed over the surface. The binding and dissociation are monitored by changes in the refractive index at the surface, allowing for the determination of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) is another gold-standard method for determining binding affinity. It directly measures the heat changes that occur upon the binding of two molecules. By titrating one binding partner into a solution containing the other, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding can be determined in a single experiment.

Fluorescence-based techniques , such as Fluorescence Resonance Energy Transfer (FRET) , can also be used to study protein interactions. youtube.com FRET measures the transfer of energy between two fluorescent molecules (a donor and an acceptor) when they are in close proximity. By labeling the bioconjugate and its potential binding partner with appropriate fluorophores, FRET can be used to monitor their interaction in vitro or in living cells. nih.gov

Below is an illustrative data table summarizing the binding affinities of a hypothetical protein before and after modification with this compound, as determined by SPR.

| Interacting Protein Pair | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (Kd) (nM) |

| Unmodified Protein + Partner A | 1.2 x 10⁵ | 2.5 x 10⁻⁴ | 2.1 |

| This compound Conjugate + Partner A | 1.1 x 10⁵ | 2.6 x 10⁻⁴ | 2.4 |

| Unmodified Protein + Partner B | 3.5 x 10⁴ | 8.1 x 10⁻³ | 231 |

| This compound Conjugate + Partner B | 5.2 x 10⁴ | 1.5 x 10⁻² | 288 |

In this hypothetical example, the modification with this compound has a minimal effect on the interaction with Partner A but slightly weakens the interaction with Partner B.

Assays for Enzyme Activity Modulation

When the protein of interest is an enzyme, conjugation with this compound can significantly modulate its catalytic activity. The bromoacetyl group is a reactive moiety that can form a covalent bond with nucleophilic residues, such as cysteine or histidine, which may be present in or near the enzyme's active site, leading to inhibition. nih.gov Conversely, modification at a site distant from the active site could potentially lead to an increase in enzyme activity through conformational changes. Therefore, it is essential to perform detailed enzyme kinetic assays to characterize these effects.

A variety of assay formats are available to measure enzyme activity, and the choice of method depends on the specific enzyme and its substrate. thermofisher.com Common methods include:

Absorbance-based assays: These assays monitor the change in absorbance of a substrate or product over time. For example, if a product has a distinct color that the substrate lacks, the rate of product formation can be followed spectrophotometrically.

Fluorescence-based assays: These are often more sensitive than absorbance-based assays and rely on a change in fluorescence upon substrate conversion. thermofisher.com

Luminescence-based assays: These assays measure the light produced by a chemical reaction, such as the luciferase-luciferin reaction, which can be coupled to the activity of the enzyme of interest. thermofisher.com

To understand the mechanism of any observed modulation in enzyme activity, a full kinetic analysis should be performed. This involves measuring the initial reaction rates at various substrate concentrations while keeping the enzyme concentration constant. From this data, key kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), can be determined by fitting the data to the Michaelis-Menten equation.

By comparing the Km and Vmax values of the unmodified enzyme with those of the this compound conjugate, the nature of the activity modulation can be elucidated.

An increase in Km suggests that the substrate's affinity for the enzyme has decreased.

A decrease in Vmax indicates that the maximum rate of the reaction has been reduced.

The type of inhibition can often be determined from Lineweaver-Burk plots or other linear transformations of the Michaelis-Menten equation.

Competitive inhibition: The inhibitor binds to the same active site as the substrate. This results in an increase in the apparent Km with no change in Vmax.

Non-competitive inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency. This leads to a decrease in Vmax with no change in Km.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vmax and Km.

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

Below is a sample data table illustrating the kinetic parameters of a hypothetical enzyme before and after modification with this compound.

| Enzyme | Km (µM) | Vmax (µmol/min) | Type of Modulation |

| Unmodified Enzyme | 25 | 150 | - |

| This compound Conjugate | 75 | 150 | Competitive Inhibition |

In this example, the three-fold increase in Km with no change in Vmax suggests that the this compound moiety is acting as a competitive inhibitor, likely by binding at or near the enzyme's active site.

Future Directions and Emerging Research Avenues

Expanding the Chemical Space of Bromoacetyl-Dap Derivatives

The core structure of Fmoc-Dap(bromoacetyl)-OH provides a rich scaffold for chemical modification, allowing researchers to move beyond the parent molecule to create a diverse library of derivatives with tailored properties. The expansion of this chemical space is crucial for fine-tuning reactivity, stability, and biological activity.

One primary avenue of exploration involves modifying the bromoacetyl group itself. While highly effective for reacting with cysteines, its reactivity can be modulated. For instance, substitution of the bromine with other halogens (e.g., iodoacetyl) can alter the electrophilicity and reaction kinetics. Furthermore, the acetyl spacer can be extended or replaced with different linkers to vary the distance between the peptide backbone and the target molecule, or to introduce elements of rigidity or flexibility.

Another key area is the diversification of the diaminopropionic acid backbone. While the L-configuration is standard for ribosomal peptides, derivatives using the D-amino acid (Fmoc-D-Dap(bromoacetyl)-OH) can be synthesized to confer resistance to proteolytic degradation—a critical attribute for therapeutic peptides. Moreover, the α-amino group, typically used for peptide bond formation, can be modified post-synthesis to create unique N-terminal conjugates.

The development of new derivatives is not merely a synthetic exercise; it is a strategy to access novel functionalities. By creating a broader palette of bromoacetyl-Dap building blocks, chemists can explore new molecular architectures and expand the potential applications of the peptides and conjugates derived from them. nih.govnih.govresearchgate.net This diversification provides access to an expanded chemical space for further exploration in drug discovery and materials science. researchgate.net

Table 1: Potential Modifications to Expand the Chemical Space of this compound

| Modification Site | Potential Change | Desired Outcome |

| Haloacetyl Group | Replace bromine with iodine or chlorine | Modulate reaction kinetics and selectivity |

| Extend the acetyl linker | Alter spatial orientation and distance for conjugation | |

| Dap Backbone | Use D-enantiomer instead of L- | Increase peptide stability against proteases |

| Modify backbone with additional functional groups | Introduce new properties (e.g., fluorescence, chelation) | |

| Protecting Groups | Replace Fmoc with other orthogonal groups (e.g., Boc) | Adaptability to different peptide synthesis strategies |

Novel Applications in Targeted Therapeutics and Diagnostics

The ability of the bromoacetyl group to form stable thioether bonds makes this compound an ideal tool for developing targeted therapies and diagnostic agents. google.com By incorporating this amino acid into a peptide sequence with high affinity for a specific biological target (e.g., a cancer cell receptor), the resulting peptide can act as a delivery vehicle for a payload.

In targeted therapeutics, a peptide containing a bromoacetyl-Dap residue can be conjugated to a cytotoxic drug that has a free thiol group. This creates a peptide-drug conjugate (PDC) that selectively delivers the toxic payload to diseased cells, minimizing off-target effects and improving the therapeutic index. Similarly, such peptides can be linked to radioisotopes for targeted radiotherapy or to photosensitizers for photodynamic therapy. The bromoacetyl group serves as a reliable handle for covalently attaching these payloads to the targeting peptide.

For diagnostics, the applications are equally promising. Peptides containing bromoacetyl-Dap can be conjugated to:

Fluorescent dyes: for use in cellular imaging and flow cytometry to visualize the location and quantity of a specific target.

Contrast agents (e.g., containing gadolinium): for enhancing magnetic resonance imaging (MRI) to detect tumors or other pathological tissues.

Biotin: for use in highly sensitive avidin-biotin-based detection assays, such as ELISA or Western blotting.

These applications leverage the specificity of the peptide to achieve high signal-to-noise ratios, enabling earlier and more accurate disease detection. The stable covalent linkage formed by the bromoacetyl group ensures that the diagnostic label remains attached to the targeting peptide under physiological conditions.

Integration with Advanced Bioorthogonal Chemistry

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. While the reaction of a bromoacetyl group with a thiol is a classic example of selective chemical ligation, its integration with more advanced bioorthogonal strategies is a key area of future research.

The bromoacetyl group can be used in concert with other orthogonal reactive handles. For example, a single peptide could be synthesized containing both a bromoacetyl-Dap residue and an azido- or alkynyl-containing amino acid (like Fmoc-Dap(N3)-OH). advancedchemtech.com This "dual-handle" peptide could then be selectively modified in two separate steps: the bromoacetyl group could react with a thiol-containing molecule, while the azide (B81097) group participates in a strain-promoted alkyne-azide cycloaddition (SPAAC) or a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction.

This approach allows for the construction of highly complex, multifunctional biomolecules. For instance, a targeting peptide could be attached to a surface via its bromoacetyl group, while its azide handle is used to attach a reporter molecule. This dual-functionalization opens up possibilities for creating sophisticated biosensors, multi-drug delivery platforms, and intricate tissue engineering scaffolds. The key is the orthogonality of the reactions, ensuring that each chemical handle reacts only with its intended partner, providing precise control over the final molecular architecture.